
NEUROPEPTIDE K, PORCINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuropeptide K, porcine, is a 36 amino acid peptide that contains the Substance K sequence at its C-terminus. It is an elongated derivative of the N-terminus of neurokinin A and is one of the members of the family of Tachykinins . Neuropeptide K is encoded by the TAC1 gene and is localized to sensory neurons, playing a role in regulating sensation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of neuropeptide-containing fractions from biological materials involves various methods due to the variability in molecular mass, charge, and hydrophobicity of neuropeptides . Common methods include:
- Organic solvents or a mixture of aqueous and organic solvents at low temperature : This approach is used for very hydrophobic neuroendocrine peptides such as neuropeptide K.
- Aqueous solutions of chaotropic agents such as 6 M guanidine hydrochloride containing a cocktail of protease inhibitors : This method is used to inactivate enzymes and release neuropeptides.
Boiling aqueous solvents at low or neutral pH: This method is used to inactivate neuropeptide-degrading enzymes while efficiently releasing the neuropeptides into the extraction medium.
Industrial Production Methods
Industrial production methods for neuropeptides like neuropeptide K often involve recombinant DNA technology and peptide synthesis techniques. These methods ensure high purity and yield of the peptide for research and therapeutic applications .
化学反应分析
Types of Reactions
Neuropeptide K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often mediated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neuropeptide K can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
科学研究应用
Neuropeptide K has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in sensory neuron signaling and pain regulation.
Medicine: Explored for its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
Neuropeptide K exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. It primarily interacts with neurokinin receptors, which are G protein-coupled receptors. The binding of neuropeptide K to these receptors triggers a cascade of events, including the activation of second messengers and the modulation of ion channels, ultimately resulting in physiological responses such as pain perception and inflammation .
相似化合物的比较
Neuropeptide K is part of the Tachykinin family, which includes other similar compounds such as:
- Substance P
- Neurokinin A
- Neurokinin B
- Neuropeptide Y
Compared to these compounds, neuropeptide K is unique due to its elongated structure and specific localization to sensory neurons. This structural uniqueness allows it to play a distinct role in regulating sensation and pain .
属性
CAS 编号 |
106441-70-7 |
|---|---|
分子式 |
C175H284N52O52S |
分子量 |
4271.7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
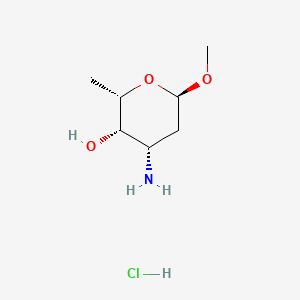
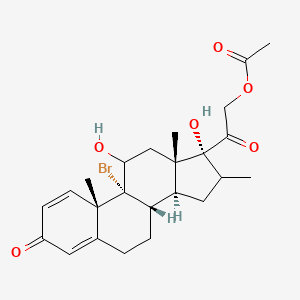
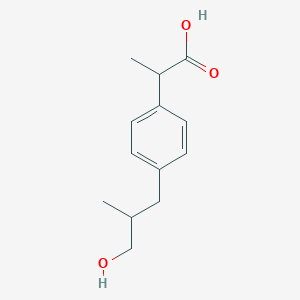
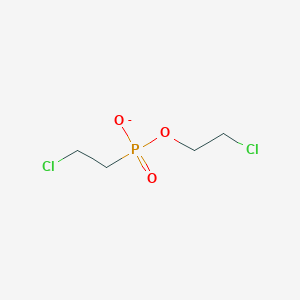
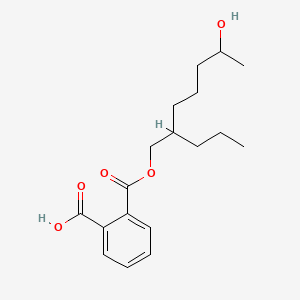

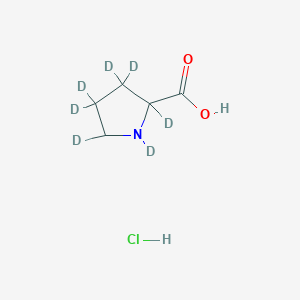

![2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride](/img/structure/B1141345.png)
